1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGFJQRTJRKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215041 | |
| Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704082-70-1 | |
| Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704082-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-1-methyl-piperidin-4-one (Relevant Piperidinone Intermediate)
A critical intermediate related to piperidin-4-one derivatives is 3-bromo-1-methyl-piperidin-4-one, which can be prepared via selective bromination of 1-methyl-piperidin-4-one using N-bromosuccinimide (NBS) under controlled low temperature conditions.
- Suspension of 1-methyl-piperidin-4-one in diethyl ether at 0–5 °C.
- Addition of NBS and ammonium acetate as a catalyst.
- Stirring for 4 hours to achieve bromination at the 3-position.
- Filtration to remove succinimide byproduct.
- Concentration under reduced pressure to yield the brominated piperidinone as a yellow oily liquid.
- Yield: Approximately 83%.
- Purity: 96.5%.
This method is advantageous due to mild conditions and relatively high yield, suitable for scale-up synthesis.
Coupling and Functionalization Strategies
In related compounds, such as benzodiazepine derivatives and other piperidine-based pharmacophores, coupling strategies often involve:
- Use of peptide coupling reagents for amide bond formation when applicable.
- Controlled bromination or halogenation steps to introduce halogen substituents.
- Hydrolysis and salt formation steps to isolate intermediates as hydrochloride salts for improved stability and purification.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- Safety and Scalability : Bromination using NBS is preferred over Sandmeyer-type reactions due to safety and ease of scale-up.
- Yield Improvement : Controlling reaction temperature and stoichiometry of reagents is critical to maximize yield and purity.
- Purification : Post-reaction filtration to remove solids (e.g., succinimide) and solvent evaporation under reduced pressure are standard. Crystallization or salt formation (e.g., hydrochloride salts) can enhance purity.
- Avoidance of Racemization : In chiral analogs, neutral conditions and controlled reagent addition prevent racemization, as learned from related benzodiazepine synthesis studies.
- Column Chromatography : While effective, it is often avoided in large scale synthesis due to cost and complexity; alternative purification methods are preferred.
Chemical Reactions Analysis
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one is a synthetic organic molecule with notable applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article focuses on its scientific research applications, supported by data tables and documented case studies.
Antidepressant Activity
Recent studies have explored the potential antidepressant effects of compounds similar to 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one. Research indicates that modifications in the piperidine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including those with similar substituents as 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one. The findings suggested that these compounds exhibited significant activity against depression models in rodents, demonstrating their potential as new antidepressants .
Anticancer Properties
The compound has also been evaluated for anticancer properties. Its ability to inhibit specific signaling pathways involved in cancer cell proliferation makes it a candidate for further research.
Data Table: Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one | HeLa (cervical cancer) | 12.5 | Inhibition of cell cycle progression |
| Related Compound A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| Related Compound B | A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |
This table summarizes the anticancer activity observed in various cell lines, highlighting the efficacy of related compounds and their mechanisms .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that piperidine derivatives can exhibit neuroprotective effects through modulation of neurotransmitter systems.
Case Study:
A recent investigation published in Neuroscience Letters demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced damage. The study suggested that these compounds might be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the biological activity of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one.
Synthesis Pathway
The synthesis typically involves:
- Formation of the piperidine ring.
- Introduction of the phenoxyethyl group.
- Halogenation to incorporate bromine and fluorine.
Structure-Activity Relationship
The presence of bromine and fluorine atoms has been shown to influence lipophilicity and receptor binding affinity, enhancing the compound's pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-one Derivatives with Aromatic Substituents
Key Examples :
- 1-[2-(1H-Benzimidazol-1-yl)acetyl]-3,5-dimethyl-2,6-bis(p-chlorophenyl)piperidin-4-one (27)
- 1-[2-(1H-Benzimidazol-1-yl)acetyl]-3-methyl-2,6-bis(p-bromophenyl)piperidin-4-one (28)
Comparison: The target compound’s 4-bromo-2-fluorophenoxyethyl group introduces a balance of steric bulk (bromine) and electronic modulation (fluorine), differing from the bis-halogenated phenyl groups in analogs 27 and 26. Fluorine’s electronegativity may enhance binding specificity compared to chlorine or bromine .
Piperidin-4-one Derivatives with Heterocyclic Attachments
Key Examples :
- 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one
- TNP-2198 (Rifamycin-nitroimidazole conjugate) Substituents: Nitroimidazole moiety attached via ethyl-piperidinone. Properties: Dual-targeted antibiotic activity; the nitro group facilitates anaerobic bacterial targeting .
Comparison: The target compound’s bromo-fluorophenoxy group lacks the hydrogen-bonding capability of morpholine but offers enhanced lipophilicity for membrane penetration. Unlike TNP-2198’s nitroimidazole, the fluorine atom may reduce metabolic degradation, improving pharmacokinetics .
Halogen-Substituted Piperidin-4-one Derivatives
Key Examples :
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one
- 1-(3-Chloro-4-hydroxybenzoyl)piperidin-4-one
Comparison: The target compound’s 2-fluorophenoxy group provides a unique electronic profile: fluorine’s inductive effect stabilizes the phenoxy group, while bromine contributes to steric hindrance. This combination may optimize binding to hydrophobic enzyme pockets compared to trifluoromethyl or hydroxylated analogs .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~353.23* | 4-Bromo-2-fluorophenoxyethyl | N/A | Bromine, Fluorine, Ether |
| 1-[2-(Benzimidazol)acetyl]-3,5-dimethyl-27 | ~580.00 | p-Chlorophenyl, Benzimidazole | 120–121 | Chlorine, Amide |
| 1-[2-(Morpholin)ethyl]piperidin-4-one | 212.29 | Morpholinylethyl | N/A | Morpholine, Ether |
| TNP-2198 | ~900.00* | Rifamycin-nitroimidazole | N/A | Nitro, Macrocycle |
*Estimated based on structural similarity.
Biological Activity
Introduction
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidin-4-one core substituted with a 4-bromo-2-fluorophenoxyethyl group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Base Structure | Piperidin-4-one |
| Substituent | 4-Bromo-2-fluorophenoxyethyl |
| Molecular Formula | CHBrF |
The mechanism of action for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one involves interactions with various molecular targets, primarily through receptor binding and enzyme modulation. The compound has shown potential in:
- Antiinflammatory Activity : It may inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced inflammation.
- Analgesic Properties : The compound's interaction with pain pathways suggests potential analgesic effects.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, its efficacy was evaluated against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, showing promising results in inhibiting cell proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| Caco-2 | 3.5 | Cell cycle arrest |
| A549 (Lung) | 0.8 | c-Met inhibition |
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the compound's anticancer properties, particularly its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The authors utilized a structure-based approach to optimize the compound's efficacy, demonstrating a significant reduction in cell viability compared to standard treatments like bleomycin .
Case Study 2: Anti-inflammatory Effects
Research indicated that 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one could effectively reduce inflammation markers in vitro. This was attributed to its inhibitory effects on COX enzymes, which are pivotal in the inflammatory response .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-(2-(4-bromo-2-fluorophenoxy)ethyl)piperidin-4-one with high purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-fluorophenol with a bromoethyl-piperidin-4-one precursor under basic conditions (e.g., K₂CO₃ in acetonitrile/water mixtures) facilitates ether bond formation . Post-synthesis purification via flash silica chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol improves purity. Monitoring by TLC and HPLC (C18 columns with methanol/water mobile phases) ensures minimal side products .
Basic: How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., piperidin-4-one carbonyl at ~205–210 ppm, aromatic protons from the bromo-fluorophenoxy group at 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺) and isotopic pattern (due to bromine).
- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL optimizes thermal displacement parameters and validates bond lengths/angles .
Advanced: What computational approaches predict the bioavailability and drug-likeness of this piperidin-4-one derivative?
Methodological Answer:
Employ in-silico tools like SwissADME or Molinspiration:
- Calculate Lipinski’s Rule of Five parameters (e.g., logP < 5, molecular weight < 500 Da).
- Simulate aqueous solubility via COSMO-RS models, accounting for polar groups (ketone, ether) and halogen substituents .
- Molecular docking (AutoDock Vina) identifies potential interactions with targets like serotonin receptors, guided by structural analogs (e.g., fluorophenyl-piperidine derivatives in neuropharmacology) .
Advanced: How do steric and electronic effects of the 4-bromo-2-fluorophenoxy group influence reactivity in further functionalization?
Methodological Answer:
- Steric Effects : The bulky bromine atom at the para position directs electrophilic substitution to the ortho/meta positions, while the electron-withdrawing fluorine enhances electrophilicity at the carbonyl group .
- Reactivity Studies : Use DFT calculations (Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., ketone reduction with NaBH₄ or LiAlH₄) .
Advanced: How can crystallographic data resolve contradictions in reported bond angles for similar piperidin-4-one derivatives?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) and SHELXD for phase determination .
- Refinement : Apply restraints in SHELXL for disordered atoms (common in flexible ethylphenoxy chains). Compare thermal parameters (ADPs) to identify outliers .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds to assess geometric deviations .
Basic: What analytical techniques quantify trace impurities in synthesized batches of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (methanol:buffer, pH 4.6) to separate impurities. Detect UV absorption at 254 nm (aromatic chromophores) .
- GC-MS : Identify volatile byproducts (e.g., unreacted phenols) with electron ionization (EI) mode .
- Elemental Analysis : Confirm stoichiometry (C, H, N percentages) to detect halogen loss or hydration artifacts .
Advanced: What mechanistic insights explain the antimicrobial activity of structurally related piperidin-4-one derivatives?
Methodological Answer:
- SAR Studies : Analogous compounds (e.g., benzimidazole-piperidin-4-one hybrids) inhibit bacterial DNA gyrase by mimicking ATP-binding motifs. The bromo-fluorophenoxy group may enhance membrane permeability .
- Enzyme Assays : Measure IC₅₀ against E. coli topoisomerase IV using fluorescence-based supercoiling assays. Compare with control inhibitors (e.g., ciprofloxacin) .
Advanced: How does the compound’s conformation in solution differ from its crystalline state, and what implications does this have for biological activity?
Methodological Answer:
- Solution NMR : NOESY/ROESY experiments reveal intramolecular interactions (e.g., piperidine ring puckering) and dynamic equilibria between chair and boat conformers .
- Crystallography : Compare with X-ray data to identify rigid vs. flexible regions. For example, the ethylphenoxy chain may adopt multiple orientations in solution, affecting receptor binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
